Ethyl 4-isothiocyanatobutanoate

描述

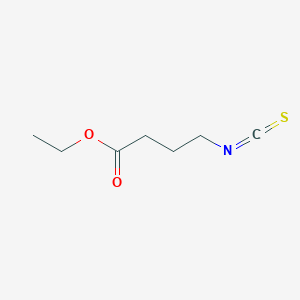

Ethyl 4-isothiocyanatobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2S and its molecular weight is 173.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Ethyl 4-isothiocyanatobutanoate, also known as Ethyl 4-isothiocyanatobutyrate, is a synthetic isothiocyanate derivative . This compound has been studied for its potential anti-cancer properties and its effects on cellular proliferation and apoptosis .

Target of Action

The primary targets of this compound are DNA and proteins involved in cell cycle regulation and apoptosis, such as p53 and p21cip1/waf1 . These targets play crucial roles in controlling cell growth and death, making them important in the context of cancer treatment.

Mode of Action

This compound interacts with its targets by inducing DNA damage and affecting proteasomal activity . This leads to the induction of p53 and p21cip1/waf1, proteins that regulate the cell cycle and promote apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. It induces DNA strand breaks, leading to the activation of the DNA damage response pathway . This results in the phosphorylation of H2AX, a marker of DNA double-strand breaks . Additionally, it influences the MAPK pathway, affecting ERK activation .

Pharmacokinetics

Studies have shown that the compound can induce effects in both mismatch repair-proficient and -deficient cell lines , suggesting it can penetrate cells and interact with intracellular targets.

Result of Action

The action of this compound results in a number of cellular effects. It increases the mitotic fraction and induces apoptosis . It also causes G2/M arrest, indicating a halt in the cell cycle . Furthermore, it leads to the degradation of PARP, a protein involved in DNA repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of proteasomal inhibitors can potentiate the compound’s apoptotic effects . Additionally, the compound’s efficacy may vary between different cell types .

生化分析

Biochemical Properties

Ethyl 4-Isothiocyanatobutanoate has been found to interact with various enzymes, proteins, and other biomolecules. It has been associated with DNA damage, proteasomal activity, and the induction of p53 and p21cip1/waf1

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been associated with DNA damage, modulation of cell cycle, and apoptosis induction . It has also been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been associated with the induction of DNA strand breaks, increased mitotic fraction, and apoptosis potentiated by MG132 inhibitor in both mismatch repair-proficient and -deficient cell lines

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it induces DNA strand breaks, increases mitotic fraction, and apoptosis potentiated by MG132 inhibitor in both mismatch repair-proficient and -deficient cell lines .

生物活性

Ethyl 4-isothiocyanatobutanoate (E-4IB) is a synthetic isothiocyanate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article compiles findings from various studies to elucidate its mechanisms of action, efficacy, and safety profile.

- Chemical Formula : C₇H₁₁NO₂S

- Molecular Weight : 173.233 g/mol

- CAS Registry Number : 17126-65-7

E-4IB exhibits its biological effects primarily through the modulation of cell proliferation and apoptosis. Research indicates that it acts synergistically with cisplatin, a common chemotherapeutic agent, enhancing its efficacy against cancer cells.

Key Findings:

- Apoptosis Induction : E-4IB has been shown to increase the sensitivity of cancer cells to cisplatin-induced apoptosis. In human ovarian carcinoma A2780 cells, E-4IB treatment led to increased intracellular platinum accumulation and depletion of glutathione levels, which are crucial for cellular detoxification processes .

- Cell Cycle Regulation : The compound influences cell cycle proteins, notably downregulating cyclin B1 and upregulating p53 and Gadd45α, indicating a shift towards apoptosis rather than cell division .

- MAPK Pathway Activation : E-4IB treatment resulted in alterations in the activities of mitogen-activated protein kinases (MAPKs), which are pivotal in regulating cell growth and death. Specifically, it enhanced the phosphorylation of ERK1/2 and JNK pathways, contributing to its cytotoxic effects .

In Vitro Studies

E-4IB has demonstrated significant antiproliferative activity across various cancer cell lines:

- HeLa Cells : Induced a dose-dependent inhibition of cell division with concentrations ranging from 0.1 to 1.0 mg/L .

- Sarcoma Cells (B77-RF) : In vivo studies showed a 57% regression in tumor volume when administered at 28 mg/kg, indicating substantial antitumor efficacy .

Immunotoxicity Assessment

A study evaluating the immunotoxicity of E-4IB in male Wistar rats revealed no significant adverse effects on the immune system at lower doses (21 mg/kg). However, higher doses led to a decrease in white blood cell counts and other hematological changes, suggesting a need for careful dosage management during therapeutic applications .

Summary of Research Findings

Case Studies

- Combination Therapy with Cisplatin :

- In Vivo Tumor Regression :

科学研究应用

Anticancer Activity

Ethyl 4-isothiocyanatobutanoate has shown significant potential as an anticancer agent through various studies:

- In Vitro Studies : E-4IB exhibits dose-dependent inhibitory effects on the proliferation of HeLa cells, a human cervical cancer cell line. Research indicates that treatment with E-4IB increases the protein-to-cell number ratio and DNA accumulation, suggesting disruption in the cell cycle and DNA synthesis .

- In Vivo Studies : In animal models, E-4IB demonstrated substantial growth inhibition of transplanted sarcoma cells in rats, leading to a 57% regression in tumor volume over 30 days following treatment at a dosage of 28 mg/kg . This suggests its potential efficacy as a therapeutic agent in cancer treatment.

Pest Management

Research has explored the utility of this compound as a potential attractant for specific insect species. This suggests its possible application in integrated pest management strategies, where it could be used to lure pests away from crops or into traps .

Comparative Analysis of Isothiocyanates

To better understand the unique properties of this compound, a comparison with other isothiocyanates is presented below:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Ethyl Isothiocyanate | C₅H₇NOS | General reactivity; used in organic synthesis |

| Benzyl Isothiocyanate | C₉H₈N₂OS | Antimicrobial properties; used in food preservation |

| Propyl Isothiocyanate | C₇H₉NOS | Exhibits anticancer activity; less studied than ethyl |

| Methyl Isothiocyanate | C₄H₅NOS | Known for its pungent odor; used in flavoring |

This compound's unique structure combines a butanoate backbone with an isothiocyanate functional group, resulting in distinct biological activities not observed in simpler or more complex isothiocyanates.

化学反应分析

Step 1: Esterification of 4-Aminobutyric Acid

Reaction :

Step 2: Isothiocyanation

Reaction :

-

Mechanism : Nucleophilic attack by the amine on the thiocarbonyl group, releasing imidazole .

-

Conditions : Anhydrous acetonitrile under argon, 24-hour stirring at 25–28°C .

-

Yield : 25% (due to thermal decomposition during distillation) .

Alternative Synthetic Routes for Isothiocyanates :

| Method | Reagents/Conditions | Limitations |

|---|---|---|

| Amine + Thiophosgene | Base, exclusion of HCl | Toxicity of thiophosgene |

| Alkylation of Thiocyanates | Alkyl halides, thiocyanate anions | Competing S-alkylation |

| Diazonium Salt + SCN⁻ | Aromatic amines, nitrous acid | Restricted to aromatic systems |

| CS₂ + Amine + Base | Carbon disulfide, pyridine/DCC | Low efficiency |

Reaction Mechanism and Key Observations

-

Critical Factors :

-

Spectroscopic Characterization :

-

¹H-NMR (CDCl₃) : δ 4.14 (q, 2H, CH₂O), 3.60 (t, 2H, CH₂N), 2.43 (t, 2H, CH₂COO), 1.99 (quintet, 2H, CH₂CH₂), 1.25 (t, 3H, CH₃).

-

FT-IR (KBr) : 2187 cm⁻¹ (N=C=S stretch), 1733 cm⁻¹ (ester C=O stretch).

-

Comparative Analysis of Synthetic Methods

Challenges and Optimizations

-

Low Yield : Attributed to E-4IB’s thermal lability during vacuum distillation .

-

By-Product Management : Imidazole precipitates are removed via filtration .

-

Solvent Choice : Acetonitrile minimizes side reactions compared to polar aprotic solvents .

Reactivity and Functional Group Transformations

While E-4IB’s biological activity is well-documented , its chemical reactivity is primarily defined by:

-

Isothiocyanate Group : Susceptible to nucleophilic attack (e.g., by amines or thiols), enabling conjugation reactions.

-

Ester Group : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives.

常见问题

Basic Research Questions

Q. What experimental conditions optimize the synthesis of ethyl 4-isothiocyanatobutanoate?

- Methodological Answer : Synthesis optimization requires systematic variation of independent variables (e.g., solvent polarity, temperature, catalyst type). For example, polar aprotic solvents like acetonitrile may enhance reaction efficiency, while temperatures between 40–60°C could balance yield and decomposition risks. Kinetic studies using HPLC or GC-MS can track intermediate formation . Include controls for side reactions, such as hydrolysis to 4-isothiocyanatobutanoic acid, as isolation artifacts are common .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine H/C NMR to confirm the ester and isothiocyanate functional groups. IR spectroscopy can validate the -NCS stretch (~2050–2100 cm). Mass spectrometry (ESI-MS) ensures molecular ion consistency. Cross-validate purity via gas chromatography (GC) with flame ionization detection, referencing retention indices from analogous compounds .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ~250 nm) or LC-MS. Acidic conditions typically promote hydrolysis to the carboxylic acid derivative, while alkaline media may induce thiocyanate isomerization. Report half-lives and degradation pathways with Arrhenius plots .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with biological nucleophiles?

- Methodological Answer : Use stopped-flow kinetics or N-labeled NMR to track nucleophilic attack at the isothiocyanate carbon. Computational DFT studies (e.g., Gaussian software) can model transition states and activation energies. Compare experimental and theoretical rate constants for reactions with thiols (e.g., glutathione) versus amines .

Q. How can data contradictions in spectroscopic analyses be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR shifts) may arise from solvent impurities or tautomerism. Replicate experiments under inert atmospheres (N) and use deuterated solvents. Validate via X-ray crystallography if crystalline derivatives are obtainable. Cross-reference with literature data for analogous isothiocyanates .

Q. What strategies mitigate artifact formation during isolation?

- Methodological Answer : Artifacts like methyl esters (from methanol solvent) or hydrolysis products require stringent drying (molecular sieves) and low-temperature workups. Use preparative HPLC with orthogonal columns (C18 and phenyl-hexyl) to separate byproducts. Confirm artifact identity via spiking experiments with synthetic standards .

Q. How do structural modifications of this compound affect its bioactivity?

- Methodological Answer : Design analogs with varying alkyl chain lengths or substituents (e.g., fluorine at C4). Test antimicrobial activity via microbroth dilution assays (MIC/MBC) against Gram-negative/-positive bacteria. Corrogate results with LogP (lipophilicity) and electrostatic potential maps from computational models .

属性

IUPAC Name |

ethyl 4-isothiocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGABVVHWPYGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169051 | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-65-7 | |

| Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17126-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。